

Environmental Fate and Behavior of Diclosulam in Soil: A Comprehensive Technical Guide

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Compound Focus: Diclosulam

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Introduction to Diclosulam

Diclosulam is a soil-applied **herbicide** belonging to the chemical class of **triazolopyrimidine sulfonanilides** that provides control of broadleaf weeds in various crops including soybeans, peanuts, and cereals. First introduced around 2000, **diclosulam** functions by inhibiting the plant enzyme **acetohydroxyacid synthase (AHAS)**, which is essential for the biosynthesis of branched-chain amino acids. With the molecular formula $C_{13}H_{10}Cl_2FN_5O_3S$ and a systematic IUPAC name of 2',6'-dichloro-5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonanilide, this herbicide has become an important tool in agricultural weed management due to its efficacy at low application rates (typically 21-42 g ai/ha). However, understanding its environmental fate and behavior in soil systems is crucial for assessing its ecological impact and developing sustainable use practices.

The environmental significance of **diclosulam** stems from its combination of **moderate persistence** in soil systems and **high mobility** in certain soil types, which creates potential for groundwater contamination. As a **synthetic organic compound** with a triazolopyrimidine backbone, **diclosulam's** behavior in the environment is governed by its physicochemical properties and interaction with soil components. This comprehensive review synthesizes current scientific knowledge on **diclosulam's** soil fate, incorporating fundamental properties, degradation pathways, mobility, and impacts on soil microbial communities, with particular emphasis on experimental methodologies suitable for continued investigation by environmental researchers and soil scientists.

Chemical and Physical Properties

Diclosulam possesses distinct **physicochemical properties** that fundamentally influence its environmental behavior and fate in soil systems. Understanding these characteristics is essential for predicting its mobility, persistence, and potential ecological impacts. The compound presents as an off-white solid with a brown granular form and non-distinct odor in commercial formulations, which are typically supplied as wettable granules for agricultural application.

Table 1: Fundamental Physicochemical Properties of **Diclosulam**

Property	Value	Conditions	Significance
Molecular Weight	406.22 g/mol	-	Influences adsorption/desorption
Melting Point	218-221°C	-	Indicates thermal stability
Vapor Pressure	6.67×10^{-10} mPa	25°C	Very low volatility
Water Solubility	6.32 mg/L	20°C, pH 7	Low solubility
Octanol-Water Partition Coefficient (log P)	0.85	pH 7, 20°C	Moderate lipophilicity
Dissociation Constant (pKa)	4.0	25°C	Weak acid
Soil Adsorption Coefficient (Koc)	55-78 mL/g	Variable across soils	High mobility potential

The **low aqueous solubility** of **diclosulam** (6.32 mg/L at 20°C and pH 7) combined with its **very low vapor pressure** (6.67×10^{-10} mPa at 25°C) significantly limits its transport through volatilization but enhances its potential for persistence in the soil environment. As a **weak acid** with a pKa of 4.0, **diclosulam's** ionic state varies with environmental pH, influencing its sorption-desorption behavior and mobility in different soil types. The **partition coefficient** (log P of 0.85 at pH 7) indicates moderate lipophilicity, which contributes to its soil adsorption characteristics and potential for bioaccumulation.

The **soil adsorption coefficient** (K_{oc}) ranges between 55-78 mL/g across different soil types, classifying **diclosulam** as having **high mobility** in most agricultural soils, with significant potential for leaching to groundwater, particularly in coarse-textured soils with low organic matter content. **Diclosulam** demonstrates varying solubility in organic solvents, with highest solubility in acetone (7970 mg/L), followed by dichloromethane (2170 mg/L), ethyl acetate (1450 mg/L), and methanol (813 mg/L). These properties collectively influence **diclosulam's** formulation, application methods, and environmental behavior, ultimately determining its efficacy as a herbicide and its potential ecological impacts.

Soil Degradation and Metabolic Pathways

Diclosulam undergoes **complex degradation processes** in soil environments, primarily through microbial activity, with the rate and pathway influenced by various edaphic factors including soil type, moisture content, temperature, and microbial community structure. The **degradation kinetics** of **diclosulam** generally follow a biphasic pattern, with an initial rapid decline followed by a slower dissipation phase, which has significant implications for its environmental persistence and potential carryover to subsequent crops.

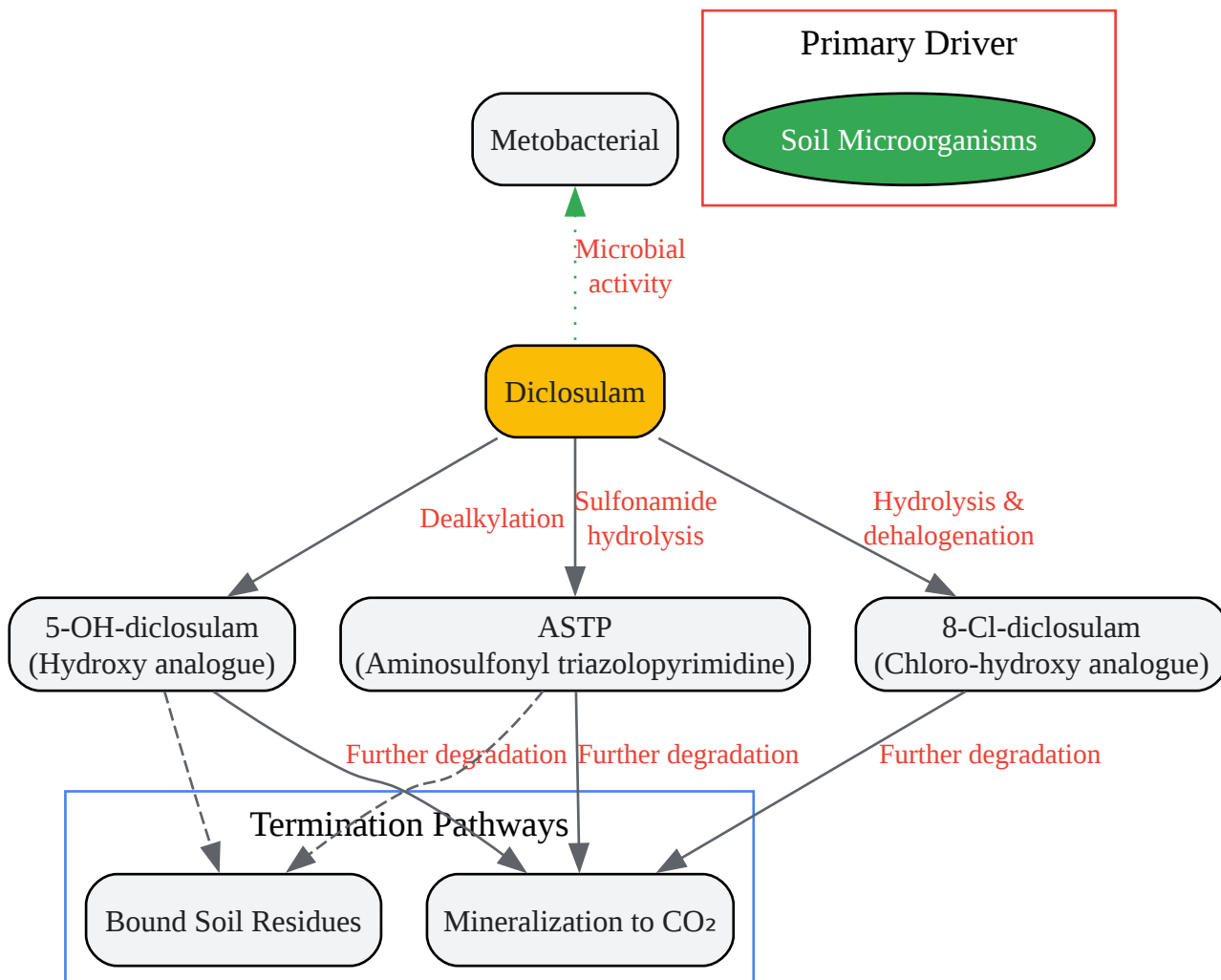
Degradation Rates and Persistence

- **Laboratory Studies:** Under controlled laboratory conditions at 20-25°C, **diclosulam** demonstrates **moderate persistence** in soil systems, with reported **DT₅₀ values** (time for 50% dissipation) ranging from 14 to 80 days depending on soil characteristics. Aerobic metabolism studies across nine soils from the United States, Argentina, and Brazil showed an average DT₅₀ of 28 ± 12 days, with **DT₉₀ values** (time for 90% dissipation) averaging 190 ± 91 days [1]. These variations highlight the significant influence of **soil properties** and **environmental conditions** on degradation rates.
- **Field Studies:** Field dissipation rates often differ from laboratory predictions due to variable environmental factors. Field studies report an average DT₅₀ of approximately 20 days [2], suggesting that under actual field conditions, **diclosulam** may be less persistent than laboratory incubations indicate. This enhanced field degradation is likely attributable to factors such as **soil temperature fluctuations**, **moisture variability**, and **increased microbial activity** in natural environments compared to controlled laboratory settings.

- **Environmental Influences:** Research has demonstrated that soil moisture content significantly affects **diclosulam** persistence. Studies conducted under summer conditions with average temperatures of 24°C examined degradation at different soil moisture levels (60%, 80%, and 100% of field capacity) [3]. The degradation rate generally increased with higher moisture content, suggesting that **microbial degradation** plays a predominant role in **diclosulam** dissipation, as higher moisture conditions typically enhance microbial activity.

Metabolic Pathways and Products

The aerobic metabolism of **diclosulam** in soil proceeds through several well-defined pathways, resulting in the formation of multiple metabolites that exhibit varying degrees of persistence and mobility:



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Diclosulam Soil Metabolic Pathways: The diagram illustrates the primary degradation routes and key metabolites formed through microbial transformation in aerobic soil conditions.

The **primary metabolic pathways** include:

- **Dealkylation:** Removal of the ethoxy group to form **5-OH-diclosulam** (5-hydroxy analogue of **diclosulam**), which has been identified as a major metabolite reaching levels exceeding 10% of applied **diclosulam** in several soils [1].
- **Sulfonamide Hydrolysis:** Cleavage of the sulfonamide linkage producing **aminosulfonyl triazolopyrimidine (ASTP)**, another significant metabolite observed in multiple soils.
- **Dehalogenation and Hydroxylation:** Formation of the **8-chloro-5-hydroxy analogue (8-Cl-diclosulam)** through complex rearrangement and dehalogenation processes.

The **terminal degradation products** of **diclosulam** are **mineralization to CO₂** and formation of **bound soil residues** that become incorporated into the soil organic matrix [1]. The extent of mineralization varies with soil type and microbial activity, but generally represents a significant sink for **diclosulam** carbon over extended periods. The sorptivity of **diclosulam** and its metabolites has been observed to increase with time, suggesting increasingly strong binding to soil components as degradation progresses.

Soil Mobility and Transport Mechanisms

Diclosulam's mobility in soil represents a critical aspect of its environmental behavior, with significant implications for potential groundwater contamination and off-site transport. The compound's physicochemical properties, particularly its **weak acid character** (pKa = 4.0) and **low soil adsorption coefficient** (Koc = 55-78 mL/g), contribute to its classification as a **highly mobile herbicide** in most agricultural soils.

Sorption and Desorption Dynamics

- **Sorption Characteristics:** The **soil adsorption coefficient (Koc)** of **diclosulam** falls within the range of 55-78 mL/g across different soil types [2] [4], indicating relatively weak sorption to soil constituents and suggesting potential for leaching. Apparent sorption coefficients (Kd) determined through extraction studies averaged 1.1 L/kg for six tested soils [1], consistent with the high mobility

classification. This limited sorption is attributed to the **anionic nature** of **diclosulam** at most environmental pH values (above its pKa of 4.0), which reduces interactions with predominantly negatively charged soil particles.

- **Soil Property Influence:** The sorption of **diclosulam** is minimally influenced by soil pH in contrast to many other weak acid herbicides [1]. However, **soil organic matter** content represents the primary factor controlling sorption, with higher organic matter generally resulting in reduced mobility. The **sorptivity** of **diclosulam** and its degradates has been observed to increase with time, suggesting aging effects or formation of stronger bonds with soil components over time [1].
- **Metabolite Mobility:** Metabolites of **diclosulam** generally exhibit similar or slightly higher mobility compared to the parent compound, with sorption coefficients (Kd) for metabolites typically slightly lower than that of **diclosulam** [1]. This suggests that degradation products may potentially be more mobile in soil environments, though their persistence is generally less than the parent compound.

Runoff Potential and Modeling

Table 2: **Diclosulam** Runoff Characteristics Based on Modeling Studies

Scenario	Runoff (% of applied)	Phase Distribution	Mitigation Strategies
Field Study (average)	~1%	>97% in water, <3% sediment-associated	-
Tifton Soil (90th percentile)	1.8%	Predominantly aqueous phase	Conservation tillage
Bibb Soil (90th percentile)	5.2%	Predominantly aqueous phase	Reduced application rates
Worst-case scenarios	Up to 5.2%	>97% in water	Vegetated filter strips

Runoff studies conducted near Tifton, GA under simulated severe rainfall conditions (50 mm in 3 hours) demonstrated that **diclosulam** losses in runoff are primarily transported in the **aqueous phase** (>97%) rather than associated with sediment (<3%) [5]. This predominance of aqueous transport is consistent with **diclosulam**'s high water solubility and limited affinity for soil particles.

The **Pesticide Root Zone Model (PRZM v. 3.12)** has been successfully validated for **diclosulam**, with model-predicted edge-of-field loading within 1% of observed average **diclosulam** runoff from field studies [5]. Long-term simulations using a 41-year weather record from Dublin, GA predicted that 90th percentile runoff amounts varied significantly by soil type, with Tifton soils showing 1.8% loss and Bibb soils showing 5.2% loss of applied **diclosulam** [5]. These findings highlight the importance of **soil-specific risk assessments** and targeted mitigation strategies in vulnerable areas.

Experimental Methods and Protocols

Soil Degradation Studies

The investigation of **diclosulam** degradation in soil requires carefully controlled laboratory conditions to obtain reproducible and meaningful results. The following protocol adapts methodologies from published studies on **diclosulam** metabolism [1]:

Materials and Equipment:

- Soil samples from relevant field sites (collect from 0-15 cm depth, sieve through 2 mm mesh)
- **¹⁴C-radiolabeled diclosulam** (specific activity ~50 µCi/mg) and analytical standard **diclosulam** (purity >99%)
- Aerobic incubation apparatus (biometer flasks or similar sealed systems with CO₂ traps)
- High-performance liquid chromatography (HPLC) with UV and radiochromatography detectors
- Liquid scintillation counter for radioactivity measurement
- Controlled environment incubation chamber (±1°C temperature control)

Procedure:

- **Soil Preparation:** Adjust collected soils to appropriate moisture content (typically 75% of 0.3 bar moisture holding capacity) and pre-incubate for 7-14 days at study temperature (20-25°C) to stabilize microbial activity.

- **Treatment Application:** Prepare **diclosulam** solution in appropriate solvent (typically acetone or methanol) and apply uniformly to soil samples at recommended field rate (typically 0.1 ppm, equivalent to approximately 52 g ai/ha). For radiolabeled studies, apply ^{14}C -**diclosulam** uniformly mixed with non-labeled compound.
- **Incubation:** Transfer treated soil (100-200 g dry weight equivalent) to incubation vessels, maintain under aerobic conditions in the dark at constant temperature for duration of study (up to 360 days).
- **Sampling and Analysis:** Collect sacrificial samples at predetermined intervals (0, 7, 14, 28, 42, 56, 90, 120, 180, 270, 360 days). Extract samples with appropriate solvents (typically acetonitrile/water acidified with 0.1% formic acid) via shaking, centrifugation, and solid-phase extraction cleanup.
- **Metabolite Identification:** Analyze extracts using HPLC with diode-array UV detection and liquid chromatography-mass spectrometry (LC-MS/MS) for structural elucidation of metabolites. For radiolabeled studies, use radio-HPLC to quantify distribution of radioactivity.
- **Mineralization Assessment:** Trap evolved $^{14}\text{CO}_2$ in alkaline traps (0.1-0.5 M NaOH) and quantify by liquid scintillation counting at regular intervals throughout incubation.

Data Analysis: Calculate DT_{50} and DT_{90} values using first-order or biphasic kinetic models. Identify major metabolites exceeding 10% of applied radioactivity and determine their persistence patterns. Statistical analysis should include replicates (minimum $n=3$) and appropriate measures of variability.

Soil Microbial Community Impact Assessment

The protocol for assessing effects of **diclosulam** on soil microbial communities, particularly those involved in nitrogen and carbon cycling, adapts methodologies from recent research [6]:

Materials and Equipment:

- Fresh agricultural soil (collect from 0-15 cm depth, sieve through 2 mm mesh)
- Technical grade **diclosulam** (purity >98%)
- Quantitative PCR (qPCR) instrumentation with appropriate primer sets for functional genes (*amoA*, *nirS*, *nirK*, *nosZ* for nitrogen cycle; 16S rRNA for bacterial abundance)
- Soil enzyme activity assay reagents (β -glucosidase, urease, dehydrogenase)
- High-throughput sequencing capability (Illumina MiSeq or similar) for microbial community analysis
- Microplates and spectrophotometer for enzyme assays

Procedure:

- **Soil Treatment:** Prepare **diclosulam** solutions at multiple concentrations (recommended: 0.05, 0.5, and 2.5 mg kg^{-1} soil) representing sub-lethal to elevated exposure levels. Apply uniformly to soil samples with untreated controls and solvent controls.

- **Incubation:** Incubate treated soils under controlled conditions (25°C, 60% water holding capacity) in the dark for up to 56 days. Collect sacrificial samples at intervals (7, 14, 28, 42, and 56 days).
- **DNA Extraction and Analysis:** Extract total genomic DNA from soil samples using commercial soil DNA extraction kits. Perform qPCR analyses with primers targeting key functional genes:
 - Nitrogen cycle: bacterial and archaeal *amoA* (ammonia oxidation), *nirK* and *nirS* (nitrite reduction), *nosZ* (nitrous oxide reduction)
 - Carbon cycle: 16S rRNA genes for total bacterial and archaeal abundance
- **Enzyme Activity Assays:**
 - **β-Glucosidase:** Measure using p-nitrophenyl β-D-glucopyranoside substrate, incubate 1-2 hours, quantify p-nitrophenol release at 400 nm
 - **Urease:** Determine using urea substrate, incubate 2 hours, measure released ammonium with indophenol blue method at 638 nm
 - **Dehydrogenase:** Assess using 2,3,5-triphenyltetrazolium chloride (TTC) as electron acceptor, measure triphenylformazan production at 546 nm
- **Community Sequencing:** Perform 16S rRNA gene amplicon sequencing on selected samples (Illumina MiSeq platform with V3-V4 region primers). Process sequences through standard bioinformatics pipelines (QIIME2 or MOTHUR) for alpha and beta diversity analyses.

Data Analysis: Normalize gene copy numbers to gram of dry soil. Calculate differential abundance of taxonomic groups and functional genes between treatments. Perform statistical analyses (ANOVA, PERMANOVA) to determine significant differences ($p < 0.05$) between treatment groups. Use integrated biomarker response (IBR) analysis to comprehensively assess overall herbicide impact.

Environmental Implications and Risk Assessment

The environmental fate characteristics of **diclosulam** present a complex risk profile that requires careful management to minimize potential adverse ecological impacts. Understanding the intersection of its persistence, mobility, and toxicity is essential for developing science-based regulatory guidelines and agricultural practices.

Ecological Effects and Soil Health

Diclosulam exhibits **differential toxicity** across various ecological receptors, creating a varied risk landscape:

- **Soil Microorganisms:** Research demonstrates that **diclosulam** significantly affects **soil microbial communities** involved in critical nutrient cycling processes. At concentrations of 0.05 mg kg^{-1} , **diclosulam** has been shown to inhibit nitrification while simultaneously promoting denitrification processes [6]. These changes to the **nitrogen cycle** could potentially alter soil fertility and nutrient availability for crops. Additionally, **diclosulam** at 0.5 mg kg^{-1} may enhance microbial carbon fixation capacity, while higher concentrations (2.5 mg kg^{-1}) activate β -glucosidase activity [6], indicating complex effects on carbon cycling.
- **Aquatic Organisms:** **Diclosulam** presents particularly high toxicity to **aquatic plants** and **algae**, with an EC_{50} for Lemma sp. of $1.16 \text{ }\mu\text{g/L}$ [4] and for green algae (*Selenastrum capricornutum*) of $1.6 \text{ }\mu\text{g/L}$ [4], classifying it as highly toxic to aquatic flora. This heightened sensitivity necessitates careful management to prevent contamination of aquatic ecosystems through runoff or leaching.
- **Soil Fauna and Beneficial Insects:** The herbicide demonstrates low toxicity to earthworms ($LC_{50} >991 \text{ mg/kg}$) [4] and honeybees (contact $LD_{50} >25 \text{ mg/bee}$) [2] [4], suggesting limited direct risk to these beneficial organisms under normal application scenarios. This selective toxicity profile is advantageous for integrated pest management programs.

Regulatory Status and Risk Management

Diclosulam's environmental profile has led to specific regulatory considerations and use restrictions:

- **Regulatory Status:** **Diclosulam** is **not approved** under EC Regulation 1107/2009 [2], reflecting concerns about its environmental fate and ecotoxicological profile. The compound has been classified as a "**forever chemical**" under specific criteria due to its high aquatic toxicity, where acute ecotoxicity for fish, invertebrates, or algae is $\leq 0.1 \text{ mg l}^{-1}$ [2].
- **Risk Mitigation Strategies:** Based on modeling and field studies, several strategies can effectively minimize environmental risks:
 - **Application Timing and Rates:** Use lowest effective application rates ($21\text{-}32 \text{ g ai/ha}$ for peanuts, $32\text{-}42 \text{ g ai/ha}$ for soybeans) [4] and avoid applications before predicted heavy rainfall events.
 - **Conservation Practices:** Implement **vegetated filter strips** and **grassed waterways** to reduce runoff transport, with studies showing these can reduce **diclosulam** loading in surface

waters [5].

- **Tillage and Residue Management:** Conservation tillage practices that maintain crop residues can effectively reduce edge-of-field runoff volumes and associated herbicide transport [5].
- **Crop Rotation Restrictions:** The persistence characteristics of **diclosulam** necessitate observation of planting restrictions for rotational crops (e.g., wheat and barley can be planted 4 months after treated peanut crops, while cotton requires 10 months) [4].

The **integrated biomarker response** analysis indicates that the toxicity of **diclosulam** to soil microbial communities is greater than that of the related herbicide cloransulam-methyl [6], highlighting the need for compound-specific risk assessments even within the same chemical class. This comprehensive understanding of **diclosulam**'s environmental implications supports the development of targeted risk management strategies that maximize agricultural benefits while minimizing ecological impacts.

Conclusion

Diclosulam represents a chemically sophisticated herbicide with specific environmental fate characteristics that necessitate science-based management. Its **moderate persistence** in soil systems (DT₅₀ range of 14-80 days), combined with **high mobility** (K_{oc} 55-78 mL/g) and potential for **transformation into multiple metabolites**, creates a complex environmental behavior profile that varies significantly with soil properties and climatic conditions. The primary degradation pathways proceed through microbial metabolism, resulting in hydroxylated metabolites and cleavage products that eventually mineralize to CO₂ or form bound residues.

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